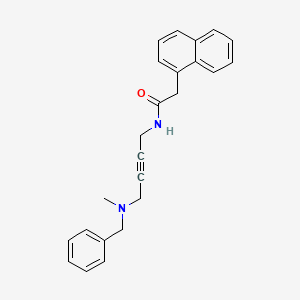
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate is an organic compound with a complex structure that includes both cyano and formyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-4,4-dimethylbutyl 4-formylbenzoate typically involves multi-step organic reactions. One common method starts with the preparation of 4-formylbenzoic acid, which is then esterified with 4-cyano-4,4-dimethylbutanol under acidic conditions to form the desired ester. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups like amides or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Ammonia (NH3) for amide formation, sodium hydroxide (NaOH) for hydrolysis to alcohol
Major Products Formed
Oxidation: 4-Cyano-4,4-dimethylbutyl 4-carboxybenzoate
Reduction: 4-Amino-4,4-dimethylbutyl 4-formylbenzoate
Substitution: 4-Cyano-4,4-dimethylbutyl 4-amidobenzoate, 4-Cyano-4,4-dimethylbutyl 4-hydroxybenzoate
Applications De Recherche Scientifique
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile building block for various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with pharmacological activity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Cyano-4,4-dimethylbutyl 4-formylbenzoate involves its reactive functional groups. The formyl group can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling applications. The cyano group can participate in various chemical transformations, providing a pathway for the synthesis of diverse compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-4,4-dimethylbutyl benzoate: Lacks the formyl group, making it less reactive in certain applications.
4-Formylbenzoic acid: Contains a formyl group but lacks the cyano and ester functionalities, limiting its versatility.
4-Cyano-4,4-dimethylbutanol: Contains the cyano group but lacks the ester and formyl functionalities.
Uniqueness
4-Cyano-4,4-dimethylbutyl 4-formylbenzoate is unique due to the presence of both cyano and formyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
IUPAC Name |
(4-cyano-4-methylpentyl) 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,11-16)8-3-9-19-14(18)13-6-4-12(10-17)5-7-13/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIWHIOZLSJUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCOC(=O)C1=CC=C(C=C1)C=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2642755.png)


![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)

![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2642763.png)
![6,7-dimethyl2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)

![N-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)
![4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2642771.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2642777.png)
![(3Z)-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2642778.png)
